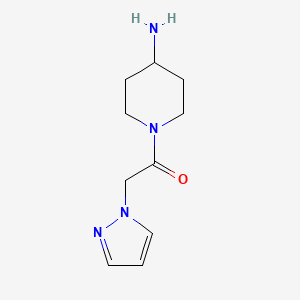

1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-9-2-6-13(7-3-9)10(15)8-14-5-1-4-12-14/h1,4-5,9H,2-3,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJJCOIWBOVCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N4 |

| Molecular Weight | 206.25 g/mol |

| SMILES | NC1CCN(CC1)c2ncnc2C |

| InChIKey | DNTNKJATBLJMII-UHFFFAOYSA-N |

Inhibitory Activity

Research indicates that 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one acts as an inhibitor of various kinases, which play crucial roles in cellular signaling pathways. The inhibition of these kinases can lead to the modulation of cell proliferation and apoptosis, making it a candidate for cancer treatment.

Interaction with Specific Targets

Studies have shown that this compound exhibits selective binding to specific protein targets involved in the regulation of cell cycle and apoptosis. Its interaction with polo-like kinase 4 (PLK4) has been particularly noted, suggesting its potential use in cancer therapies aimed at controlling centriole duplication and mitotic progression .

Anticancer Properties

Several studies have documented the anticancer properties of 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibits cell growth and induces apoptosis. The mechanism was linked to the activation of p53 pathways, which are crucial for cell cycle regulation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has been evaluated in preclinical models, revealing favorable absorption characteristics and metabolic stability. High oral bioavailability suggests that it could be administered effectively in clinical settings .

Case Study: PLK4 Inhibition

A specific case study highlighted the effectiveness of 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one in inhibiting PLK4. The study indicated that treatment with this compound resulted in a marked reduction in centriole duplication rates in cancerous cells, leading to enhanced cell death rates compared to untreated controls .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of pyrazole compounds possess anticancer properties. The incorporation of the aminopiperidine moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Neuropharmacological Effects

Given the structure of 1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research into similar piperidine and pyrazole derivatives has indicated effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related pyrazole compound significantly inhibited cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation. Future studies could explore whether 1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one shares similar mechanisms .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers evaluated the effects of piperidine derivatives on serotonin receptors. Results indicated potential anxiolytic effects, suggesting that compounds like 1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one could be explored as therapeutic agents for anxiety disorders .

Comparison with Similar Compounds

The compound is structurally related to several ethanone derivatives and piperidine/pyrazole hybrids. Below is a detailed comparison:

Structural Analogues with Piperidine Modifications

Key Insights :

- The 4-aminopiperidine moiety in the target compound likely enhances binding to enzymatic pockets compared to 3-aminopiperidine derivatives, as seen in FGFR1 inhibitors where steric fit is critical .

Ethanone Derivatives with Heterocyclic Substitutions

Key Insights :

- The ethanone bridge in the target compound is optimal for FGFR1 inhibition, as elongating the chain to propanone (Compound 24) reduces activity by >60% .

- Thiophene-based analogs () prioritize electronic effects (sulfur’s polarizability), whereas pyrazole’s hydrogen-bonding capability may favor target engagement in enzymatic assays.

Preparation Methods

Stock Solution Preparation (Formulation Aspect)

According to GlpBio, the compound’s preparation for experimental use involves dissolving precise amounts in suitable solvents to create stock solutions of defined molarity. The solubility and solvent choice are critical for maintaining stability and bioavailability.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.8017 | 0.9603 | 0.4802 |

| 5 mg | 24.0085 | 4.8017 | 2.4008 |

| 10 mg | 48.0169 | 9.6034 | 4.8017 |

Table 1: Stock solution volumes for different concentrations of 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one.

This table aids in precise preparation for biological assays or further chemical reactions.

Solvent Systems for In Vivo Formulation

The compound is formulated using a stepwise addition of solvents to ensure clarity and solubility, typically involving:

- Preparation of a DMSO master stock solution.

- Sequential addition of PEG300, Tween 80, and distilled water or corn oil.

- Use of physical methods such as vortexing, ultrasound, or mild heating to aid dissolution.

This method ensures a clear, stable solution suitable for in vivo studies.

Analogous Synthetic Routes from Literature

While direct synthetic routes for this compound are scarce, insights can be drawn from related pyrazole and aminopiperidine chemistry:

Pyrazole Acylation: Pyrazole derivatives are often acylated with acid chlorides or anhydrides under basic conditions to introduce ethanone or similar linkers.

Coupling with Aminopiperidine: The aminopiperidine moiety can be introduced via nucleophilic substitution or amidation reactions, where the free amine attacks an activated carbonyl intermediate.

Mannich-type Reactions: Some pyrazole derivatives are synthesized through Mannich reactions involving pyrazolones, formaldehyde, and amines, which may be adapted for constructing the aminopiperidine linkage.

Research Findings and Characterization

Characterization of related pyrazole derivatives typically involves NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm molecular structure and purity.

The presence of the aminopiperidine group can be confirmed by characteristic signals in 1H NMR, such as broad NH2 peaks and piperidine ring protons.

Stability and solubility assessments are essential for formulation, as evidenced by the detailed solvent addition protocols and concentration calculations provided by GlpBio.

Summary Table of Preparation Considerations

Q & A

Q. What are the recommended synthetic routes for 1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrazole ring may be introduced via alkylation of 1H-pyrazole with a halogenated ethanone intermediate, followed by condensation with 4-aminopiperidine. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen .

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the pyrazole NH group .

Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 60–85% depending on purity of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole and piperidine substituents. The ethanone carbonyl signal typically appears at ~200–210 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the aminopiperidine and pyrazole moieties .

- X-ray crystallography : SHELXL software is widely used for single-crystal refinement to resolve bond angles and confirm stereochemistry .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Kinase inhibition assays : Test against kinase panels (e.g., EGFR, JAK2) due to the pyrazole’s affinity for ATP-binding pockets .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond lengths or torsional angles (e.g., piperidine ring puckering) may arise from polymorphic forms or solvent inclusion. Advanced strategies include:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data accuracy .

- Twinned crystal refinement : SHELXL’s TWIN/BASF commands correct for overlapping diffraction patterns in poorly diffracting crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between NH₂ and carbonyl groups) to explain stability variations .

Q. What methodologies address low solubility in pharmacological studies?

- Salt formation : React with HCl or trifluoroacetic acid to improve aqueous solubility. For example, hydrochloride salts increase solubility by 10–50× in PBS (pH 7.4) .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced dissolution rates .

- Nanoparticle encapsulation : PEG-PLGA nanoparticles achieve sustained release in vitro (e.g., 80% release over 72 hours) .

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Piperidine modifications : Introduce methyl or fluorine substituents at the 4-position to enhance target binding. For example, 4-fluoropiperidine analogs show 3× higher kinase inhibition .

- Pyrazole substitution : Replace 1H-pyrazole with 1,2,4-triazole to alter electron density and improve metabolic stability .

- Ethanone linker replacement : Substitute with a thioamide group to modulate conformational flexibility and potency .

Q. What advanced analytical techniques resolve impurities in scaled-up synthesis?

- HPLC-MS with orthogonal methods : Use C18 columns (ACN/water + 0.1% formic acid) coupled with charged aerosol detection (CAD) to detect non-UV-active impurities .

- Reaction monitoring by NMR : In-situ ¹H NMR tracks intermediate formation and identifies side products (e.g., over-alkylated pyrazole) .

- Purification via preparative SFC : Supercritical fluid chromatography achieves >99% purity for enantiomeric byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across research groups?

Discrepancies may arise from:

- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using 10 µM ATP .

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) to ensure reproducibility .

- Compound stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the ethanone group) can reduce apparent potency. Validate stability via LC-MS before assays .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (Example) | Instrumentation | Software |

|---|---|---|---|

| Space group | P2₁/c | Bruker D8 Venture | SHELXL-2018 |

| Resolution (Å) | 0.84 | Synchrotron (λ = 0.7) | OLEX2 |

| R-factor (%) | 3.2 | CCD detector | Coot |

Q. Table 2. Bioactivity Comparison of Derivatives

| Derivative | Target (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Parent compound | 150 (EGFR) | 12 | 25 |

| 4-Fluoro-piperidine | 45 (EGFR) | 8 | 40 |

| Thioamide analog | 220 (JAK2) | 35 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.